

Application of 4-Methyl-1-pentanol in Flavor and Fragrance Research

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Compound of Interest

Compound Name: 4-Methyl-1-pentanol

Cat. No.: B072827

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-pentanol, also known as isohexyl alcohol, is a branched-chain primary alcohol that contributes to the sensory profile of various foods and beverages and possesses properties valuable in the cosmetic industry. It is a volatile aroma component found naturally in some red wines and is characterized by a complex odor profile described as nutty, fermented, oily, and alcoholic.^{[1][2][3][4]} Its Generally Recognized as Safe (GRAS) status, as determined by the Flavor and Extract Manufacturers Association (FEMA), allows for its use as a flavoring agent in a wide range of food products. Furthermore, its antimicrobial properties make it a viable ingredient in cosmetic formulations.

This document provides detailed application notes and experimental protocols for the synthesis, purification, sensory evaluation, and antimicrobial assessment of **4-Methyl-1-pentanol** for researchers and professionals in the flavor, fragrance, and drug development industries.

Data Presentation

Physical and Chemical Properties

Property	Value	Reference
CAS Number	626-89-1	[5]
Molecular Formula	C6H14O	[5]
Molecular Weight	102.17 g/mol	[5]
Boiling Point	160-165 °C	[5]
Density	0.821 g/mL at 25 °C	[5]
Refractive Index	n ₂₀ /D 1.414	[5]
Odor Profile	Nutty, Fermented, Oily, Alcoholic	[1][4]

FEMA GRAS Information

4-Methyl-1-pentanol and its derivatives are recognized as GRAS by FEMA for use as flavoring ingredients.[1][6] Specific usage levels in various food categories are available from FEMA.

Experimental Protocols

Synthesis of 4-Methyl-1-pentanol via Hydroboration-Oxidation

This protocol describes the synthesis of **4-Methyl-1-pentanol** from 4-methyl-1-pentene using a two-step hydroboration-oxidation reaction. This method results in the anti-Markovnikov addition of a hydroxyl group to the alkene.[7][8][9]

Materials:

- 4-methyl-1-pentene
- Borane-tetrahydrofuran complex (BH₃•THF) solution (1 M in THF)
- Tetrahydrofuran (THF), anhydrous
- Sodium hydroxide (NaOH) solution (3 M)

- Hydrogen peroxide (H₂O₂) solution (30%)
- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask with a magnetic stirrer
- Septum and nitrogen inlet
- Addition funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Hydroboration:
 1. Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a septum.
 2. Add 4-methyl-1-pentene and anhydrous THF to the flask.
 3. Cool the flask in an ice bath.
 4. Slowly add the borane-THF complex solution via an addition funnel over 30 minutes, maintaining the temperature below 10 °C.
 5. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
- Oxidation:

1. Cool the reaction mixture again in an ice bath.
 2. Slowly and carefully add the 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide solution, ensuring the temperature does not exceed 40 °C.
 3. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
- Work-up and Isolation:
 1. Transfer the reaction mixture to a separatory funnel.
 2. Add diethyl ether to extract the product.
 3. Separate the organic layer and wash it sequentially with water and brine.
 4. Dry the organic layer over anhydrous magnesium sulfate.
 5. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude **4-Methyl-1-pentanol**.

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Purification by Fractional Distillation

This protocol is designed to purify the crude **4-Methyl-1-pentanol** obtained from the synthesis to a high purity suitable for flavor and fragrance applications. Fractional distillation separates compounds based on their boiling points.^{[3][10][11]}

Materials:

- Crude **4-Methyl-1-pentanol**
- Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)

- Heating mantle
- Boiling chips
- Thermometer
- Vacuum source (optional, for vacuum distillation)

Procedure:

- Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.
- Place the crude **4-Methyl-1-pentanol** and a few boiling chips into the distillation flask.
- Begin heating the distillation flask gently with the heating mantle.
- Monitor the temperature at the top of the fractionating column. The temperature will rise as the vapor of the most volatile component reaches the thermometer.
- Collect the fraction that distills over at a constant temperature corresponding to the boiling point of **4-Methyl-1-pentanol** (160-165 °C at atmospheric pressure).
- Discard any initial fractions that distill at a lower temperature (impurities) and stop the distillation when the temperature begins to rise significantly or drop, indicating that the desired compound has been collected.
- The collected fraction is the purified **4-Methyl-1-pentanol**.

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Sensory Evaluation by Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique to identify odor-active compounds in a sample. The effluent from the gas chromatograph is split, with one portion going to a detector (like a mass spectrometer)

and the other to a sniffing port where a trained panelist can describe the odor of the eluting compounds.^{[12][13][14]}

Materials:

- Purified **4-Methyl-1-pentanol** solution in a suitable solvent (e.g., ethanol)
- Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)
- Olfactometry sniffing port
- Appropriate GC column (e.g., DB-WAX)
- Trained sensory panelists
- Data acquisition software for both instrumental and sensory data

Procedure:

- Sample Preparation: Prepare a dilution of the purified **4-Methyl-1-pentanol** in ethanol to a concentration suitable for GC analysis without overloading the column.
- GC-O Analysis:
 1. Inject the sample into the GC.
 2. As the compounds elute from the column, a trained panelist at the sniffing port will record the perceived odor, its intensity, and its duration.
 3. Simultaneously, the detector (FID or MS) will record the instrumental data.
- Data Analysis:
 1. Correlate the sensory data (odor descriptors and intensities) with the instrumental data (retention times and mass spectra) to identify the compound responsible for each odor.
 2. For **4-Methyl-1-pentanol**, the panelist should detect and describe its characteristic nutty, fermented, oily, and alcoholic aroma at its specific retention time.

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Antimicrobial Efficacy Assessment (Challenge Test)

This protocol outlines a challenge test to evaluate the antimicrobial efficacy of **4-Methyl-1-pentanol** in a cosmetic lotion formulation. The test involves inoculating the product with a known concentration of microorganisms and monitoring the microbial population over time.^[4]
^[15]^[16]^[17]

Materials:

- Cosmetic lotion base (without preservative)
- **4-Methyl-1-pentanol**
- Test microorganisms (e.g., *Staphylococcus aureus*, *Pseudomonas aeruginosa*, *Candida albicans*, *Aspergillus brasiliensis*)
- Sterile containers
- Incubator
- Plating medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
- Sterile pipettes and loops

Procedure:

- **Product Preparation:** Prepare a batch of the cosmetic lotion containing a specific concentration of **4-Methyl-1-pentanol** as the preservative. Also, prepare a control batch without any preservative.
- **Inoculation:**
 1. Dispense known amounts of the test and control lotions into sterile containers.

2. Inoculate each container with a standardized suspension of one of the test microorganisms to achieve a final concentration of approximately 10^5 to 10^6 CFU/g.
- Incubation: Incubate the inoculated samples at a controlled temperature (e.g., 20-25 °C).
 - Sampling and Plating: At specified time intervals (e.g., 0, 7, 14, and 28 days), take a sample from each container, perform serial dilutions, and plate onto the appropriate agar medium.
 - Enumeration: After incubation of the plates, count the number of colonies to determine the concentration of viable microorganisms (CFU/g) in the product at each time point.
 - Evaluation: Compare the reduction in the microbial population in the product containing **4-Methyl-1-pentanol** to the control and to established acceptance criteria (e.g., European Pharmacopoeia or PCPC guidelines) to determine its preservative efficacy.

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Olfactory Signaling Pathway

The perception of odors, including that of **4-Methyl-1-pentanol**, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a G-protein-coupled signaling cascade. While the specific receptor(s) for **4-Methyl-1-pentanol** have not been definitively identified, the general pathway is well-established.

Upon binding of an odorant molecule to its specific OR, the associated G-protein ($G_{\alpha olf}$) is activated. This activation leads to the stimulation of adenylyl cyclase type III (ACIII), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (primarily Ca^{2+} and Na^{+}). This influx depolarizes the neuron's membrane, generating an action potential that is transmitted to the olfactory bulb in the brain for further processing and perception of the smell.

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